1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole
Description
1-Allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole (CAS: 339277-06-4) is a substituted imidazole derivative with a molecular formula of C₂₅H₂₀Cl₂N₂S and a molar mass of 451.41 g/mol . Its structure features:
- A 3,4-dichlorobenzyl sulfanyl group at C2, contributing to lipophilicity and bioactivity via halogen bonding and hydrophobic interactions.
- 4,5-Diphenyl substituents on the imidazole core, which stabilize the aromatic system and influence π-π stacking interactions.
This compound’s design leverages the imidazole scaffold’s versatility in medicinal chemistry, with substitutions tailored for optimized physicochemical and biological properties.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-enylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2S/c1-2-15-29-24(20-11-7-4-8-12-20)23(19-9-5-3-6-10-19)28-25(29)30-17-18-13-14-21(26)22(27)16-18/h2-14,16H,1,15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSJXLCPAWNPFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(N=C1SCC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole typically involves the following steps:
Formation of the imidazole ring: The imidazole ring can be synthesized through the reaction of an aldehyde or ketone with an amine and an isocyanide in the presence of a catalyst.
Introduction of the allyl group: The allyl group can be introduced through an allylation reaction using an allyl halide and a base.
Attachment of the dichlorobenzyl sulfanyl group: The dichlorobenzyl sulfanyl group can be attached through a nucleophilic substitution reaction using a dichlorobenzyl halide and a thiol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfide or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the allyl and dichlorobenzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: It is used as a tool compound to study the biological pathways and mechanisms involving imidazole derivatives.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| Target Compound | C₂₅H₂₀Cl₂N₂S | 451.41 | Allyl (N1), 3,4-dichlorobenzyl sulfanyl (C2), 4,5-diphenyl | 339277-06-4 |
| 1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole | C₂₃H₁₈Cl₂N₂O₂S | 457.37 | Benzenesulfonyl (N1), 3,4-dichlorobenzyl sulfanyl (C2), dihydroimidazole core | 868218-38-6 |
| 2-[(3,4-Dichlorobenzyl)sulfonyl]-1-methyl-4,5-diphenyl-1H-imidazole | C₂₃H₁₈Cl₂N₂O₂S | 457.37 | Methyl (N1), sulfonyl group (C2) | 339277-09-7 |
| 1-Allyl-2-[(4-methoxybenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole | C₂₆H₂₄N₂OS | 412.55 | 4-Methoxybenzyl sulfanyl (C2) | 339277-69-9 |
| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | C₂₁H₁₅ClN₂ | 342.81 | 4-Chlorophenyl (C2) | - |
Key Observations :
- Sulfur Functionality : The sulfanyl (thioether) group in the target compound is less polar than the sulfonyl group in CAS 339277-09-7, affecting solubility and membrane permeability .
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Compound Name | Density (g/cm³) | Boiling Point (°C) | LogP (Predicted) | Water Solubility |
|---|---|---|---|---|
| Target Compound | 1.33* | 632.9* | 5.2 | Low |
| 2-[(3,4-Dichlorobenzyl)sulfonyl]-1-methyl analog | 1.33* | 632.9* | 4.8 | Moderate |
| 1-Allyl-4-methoxybenzyl analog | 1.25* | 598.2* | 4.1 | Low |
Notes:
- Lipophilicity : The target compound’s LogP ~5.2 (predicted) is higher than analogs with polar groups (e.g., sulfonyl or methoxy), favoring better membrane permeability but lower aqueous solubility .
- Thermal Stability : High predicted boiling points (>600°C) for all analogs suggest suitability for high-temperature applications or solid-phase synthesis .
Crystallographic and Computational Analysis
- Structural Characterization : Tools like SHELX () and ORTEP () have been critical in resolving imidazole derivatives’ crystal structures, revealing hydrogen-bonding patterns (e.g., N–H···O/S interactions) .
- Hydrogen Bonding : The sulfanyl group in the target compound may participate in weaker C–H···S interactions compared to sulfonyl analogs’ stronger S=O···H bonds, impacting crystal packing and solubility .
Biological Activity
1-Allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H21Cl2N2S
- Molar Mass : 416.97 g/mol
- Boiling Point : Approximately 575.3 °C (predicted)
- Density : 1.16 g/cm³ (predicted)
- pKa : 3.83
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The proposed mechanisms include:
- Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity and disrupting crucial metabolic pathways.
- Receptor Modulation : It may interact with receptors involved in cell signaling, thereby altering cellular responses.
- Induction of Apoptosis : There is evidence suggesting that it may induce oxidative stress leading to apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics. Notably:
- A study reported a two-fold increase in potency against Staphylococcus aureus compared to standard treatments.
Anticancer Activity
The anticancer potential of imidazole derivatives has been extensively explored. Key findings include:
- Inhibition of cancer cell proliferation through modulation of signaling pathways critical for tumor growth.
- A related compound demonstrated efficacy against multiple cancer cell lines, with mechanisms involving:
- Inhibition of key enzymes involved in cancer metabolism.
- Induction of apoptosis through oxidative stress pathways.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals notable differences in biological activity:
| Compound | Structural Differences | Biological Activity |
|---|---|---|
| This compound | Contains chlorobenzyl and allyl groups | Potential antibacterial and anticancer |
| 1-Allyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole | Methyl group instead of chlorine | Varies in reactivity |
| 1-Allyl-2-[(4-bromobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole | Bromine atom present | Altered biological properties |
Case Studies
Several case studies have highlighted the biological activity of imidazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of E. coli and Pseudomonas aeruginosa, suggesting potential for development as an antibacterial agent.
- Anticancer Studies : Research involving human cancer cell lines indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly against breast and lung cancer cells.
Q & A
Basic: What are the standard synthetic routes for preparing 1-allyl-2-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole, and what are the critical reaction steps?
Methodological Answer:
The synthesis involves a multi-step approach:
Imidazole Core Formation : Condensation of glyoxal with amines and aldehydes under acidic conditions to form the 4,5-diphenylimidazole backbone .
Allylation : Introduction of the allyl group via nucleophilic substitution using allyl halides (e.g., allyl bromide) in the presence of a base (e.g., K₂CO₃) .
Sulfanyl Group Attachment : Reaction with 3,4-dichlorobenzyl thiol or its halide derivative (e.g., 3,4-dichlorobenzyl chloride) under basic conditions to form the sulfanyl linkage .
Purification : Column chromatography or recrystallization from solvents like ethanol/THF mixtures to achieve >95% purity .
Key Considerations : Optimize reaction time and temperature to avoid side products (e.g., over-alkylation).
Basic: What analytical techniques are recommended for characterizing this compound and confirming its structural integrity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., allyl proton signals at δ 5.2–5.8 ppm, aromatic protons for dichlorobenzyl) .
- Mass Spectrometry (HRMS) : Validate molecular weight (C₂₅H₂₀Cl₂N₂S, exact mass 450.07 g/mol) .
- X-ray Crystallography : Resolve crystal structure for absolute configuration verification (as demonstrated for analogous imidazoles in ).
- HPLC-PDA : Assess purity (>98% recommended for biological assays) .
Advanced: How can structure-activity relationship (SAR) studies be systematically designed to evaluate the impact of substituents on biological activity?
Methodological Answer:
Variation of Substituents : Synthesize analogs with modified groups (e.g., replacing 3,4-dichlorobenzyl with 4-fluorobenzyl or methylbenzyl) .
Biological Assays : Test against target enzymes (e.g., cytochrome P450 for anticancer activity) or microbial strains (e.g., S. aureus for antibacterial activity) .
Data Analysis :
- Compare IC₅₀ values or MICs (minimum inhibitory concentrations) across analogs.
- Use molecular docking (e.g., AutoDock Vina) to correlate substituent electronic/steric effects with binding affinity .
Example : highlights reduced antibacterial activity in methylbenzyl analogs vs. chlorinated derivatives, suggesting halogenation enhances target interaction.
Advanced: How can computational methods accelerate reaction optimization for this compound?
Methodological Answer:
- Reaction Path Prediction : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., allylation vs. competing side reactions) .
- Machine Learning (ML) : Train models on existing imidazole synthesis data to predict optimal solvent/base combinations (e.g., DMF vs. THF for sulfanyl attachment) .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate interactions between intermediates and catalysts (e.g., Pd for coupling reactions) to improve yields .
Advanced: How should researchers address contradictory data in biological activity reports (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
Standardize Assay Conditions : Control variables like cell line passage number, solvent (DMSO concentration), and incubation time .
Dose-Response Validation : Perform triplicate experiments with internal controls (e.g., doxorubicin for cytotoxicity assays).
Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets, accounting for batch effects or instrumentation variability .
Mechanistic Follow-Up : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding constants and resolve discrepancies .
Advanced: What experimental design (DoE) strategies are effective for optimizing synthesis yield and purity?
Methodological Answer:
- Factorial Design : Screen variables (e.g., temperature, solvent ratio, catalyst loading) using a 2³ factorial matrix to identify significant factors .
- Response Surface Methodology (RSM) : Model interactions between critical parameters (e.g., reaction time vs. base strength) to maximize yield .
- PAT (Process Analytical Technology) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progression and adjust conditions dynamically .
Advanced: What mechanistic studies are recommended to elucidate this compound’s interaction with biological targets?
Methodological Answer:
Enzyme Inhibition Assays : Measure kinetics (Km/Vmax) to determine competitive/non-competitive inhibition modes .
Cellular Imaging : Use confocal microscopy with fluorescent probes (e.g., FITC-labeled compound) to track intracellular localization .
Proteomics/Transcriptomics : Perform RNA-seq or SILAC-based proteomics to identify downstream pathways affected by treatment .
Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-target complexes (e.g., with tubulin or kinase domains) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
